Product packaging for Spheciosterol sulfate C(Cat. No.:)

Spheciosterol sulfate C

Cat. No.: B1264288
M. Wt: 808.9 g/mol
InChI Key: IIRZANLTGAKUOO-ILLBXFJWSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Spheciosterol sulfate C is a trisulfated sterol isolated from the marine sponge Spheciospongia sp., demonstrating significant potential in biochemical research. This natural product exhibits potent and selective inhibition of protein kinase C zeta (PKCζ), an atypical PKC isoform that plays critical roles in cell signaling pathways . Studies show this compound inhibits PKCζ with an IC₅₀ of 0.11 μM, making it one of the most potent inhibitors among its related compounds . In addition to its direct enzyme inhibition, this compound demonstrates functional activity in cellular systems, effectively suppressing NF-κB activation with an EC₅₀ in the micromolar range (12-64 μM) . PKCζ is positioned at the nexus of multiple signaling pathways, including NF-κB and IL-4/Stat6, and regulates inflammatory responses . Its inhibition is considered a potential therapeutic strategy for conditions like arthritis, where PKCζ regulates inflammatory responses in chondrocytes through the NF-κB pathway . The compound features a Δ⁹⁽¹¹⁾-unsaturated, 4β-hydroxy-14α-methyl, 2β,3α,6α-trisulfated steroid nucleus, characteristic of bioactive trisulfated steroids from marine sponges . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H51Na3O13S3 B1264288 Spheciosterol sulfate C

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H51Na3O13S3

Molecular Weight

808.9 g/mol

IUPAC Name

trisodium;[(2S,3S,4R,5R,6S,8S,10S,13R,14S,17R)-4-hydroxy-10,13,14-trimethyl-2,3-disulfonatooxy-17-[(2R)-5,6,6,7-tetramethyloct-7-en-2-yl]-1,2,3,4,5,6,7,8,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-6-yl] sulfate

InChI

InChI=1S/C32H54O13S3.3Na/c1-18(2)29(5,6)20(4)11-10-19(3)21-12-14-32(9)23-16-24(43-46(34,35)36)26-27(33)28(45-48(40,41)42)25(44-47(37,38)39)17-30(26,7)22(23)13-15-31(21,32)8;;;/h13,19-21,23-28,33H,1,10-12,14-17H2,2-9H3,(H,34,35,36)(H,37,38,39)(H,40,41,42);;;/q;3*+1/p-3/t19-,20?,21-,23-,24+,25+,26+,27-,28-,30-,31-,32+;;;/m1.../s1

InChI Key

IIRZANLTGAKUOO-ILLBXFJWSA-K

Isomeric SMILES

C[C@H](CCC(C)C(C)(C)C(=C)C)[C@H]1CC[C@@]2([C@@]1(CC=C3[C@H]2C[C@@H]([C@@H]4[C@@]3(C[C@@H]([C@H]([C@@H]4O)OS(=O)(=O)[O-])OS(=O)(=O)[O-])C)OS(=O)(=O)[O-])C)C.[Na+].[Na+].[Na+]

Canonical SMILES

CC(CCC(C)C(C)(C)C(=C)C)C1CCC2(C1(CC=C3C2CC(C4C3(CC(C(C4O)OS(=O)(=O)[O-])OS(=O)(=O)[O-])C)OS(=O)(=O)[O-])C)C.[Na+].[Na+].[Na+]

Synonyms

spheciosterol sulfate C

Origin of Product

United States

Isolation Methodologies and Structural Elucidation of Spheciosterol Sulfate C

Source Organism and Collection

Spheciospongia sp. from Philippine Marine Environments

Spheciosterol sulfate (B86663) C was isolated from a marine sponge belonging to the genus Spheciospongia. The specific specimen was collected from the marine waters of Cagayan de Oro in the Philippines acs.org. Marine sponges of this genus are known producers of a variety of secondary metabolites, some of which have been previously identified with diverse biological activities nih.gov. The collection of these organisms is the critical first step in the discovery of new marine natural products.

Bioassay-Guided Fractionation Strategies

The isolation of Spheciosterol sulfate C was directed by a bioassay-guided fractionation strategy. This approach involves systematically screening crude extracts and subsequent fractions for a specific biological activity, thereby prioritizing the purification of active constituents. In this case, the methanol extracts of Spheciospongia sp. demonstrated promising activity in an initial screen for Protein Kinase C zeta (PKCζ) inhibition acs.orgresearchgate.net. This initial finding guided the entire purification process, with each fractionation step being monitored for PKCζ inhibitory activity to isolate the compounds responsible for the observed effect acs.orgresearchgate.net. This compound was ultimately identified as a potent inhibitor of PKCζ acs.org.

Extraction and Purification Techniques

Methanol and Ethanol Extraction Protocols

The initial step in isolating compounds from the sponge tissue involves extraction with an appropriate solvent. For Spheciospongia sp., methanol was utilized to create a crude extract containing a mixture of the organism's metabolites acs.orgphcogj.com. Methanol, being a polar solvent, is effective at extracting a wide range of compounds, including polar lipids and sulfated molecules like sterol sulfates phcogj.comoatext.comresearchgate.netcalpoly.edu. The general procedure involves soaking the lyophilized and pulverized sponge material in methanol, followed by filtration and concentration of the solvent to yield the crude extract that is then subjected to further purification phcogj.comoatext.comcalpoly.edu.

Chromatographic Separation Methods

Following initial extraction, chromatographic techniques are essential for the separation of individual compounds from the complex mixture.

For the fractionation of marine natural product extracts, Diaion HP20SS resin, a porous polystyrene polymer, is often employed protocols.ioresearchgate.net. This resin is effective for the initial separation and desalting of crude extracts, which is a critical step when working with marine samples that have high salt concentrations protocols.io. The general protocol involves loading the crude extract onto the HP20SS resin. A stepwise elution with solvents of increasing polarity, such as a gradient of water to methanol or ethyl acetate, allows for the separation of compounds into fractions based on their polarity protocols.ioresearchgate.net. This initial chromatographic step yields simplified fractions that can then be subjected to further high-resolution chromatographic methods to isolate pure compounds like this compound.

Advanced Spectroscopic and Analytical Methodologies for Structural Characterization

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was a pivotal technique in determining the elemental composition of this compound. This method provides highly accurate mass measurements, allowing for the confident assignment of a molecular formula.

In the analysis of this compound, HRESIMS data were used to derive its molecular formula as C₃₂H₅₁O₁₃S₃Na₃. acs.org The high-resolution capabilities of the instrument enabled the differentiation of the compound's exact mass from other potential elemental compositions with the same nominal mass. Specifically, an ion was observed at m/z 797.2019, which corresponds to the [M - 3Na + 4H]⁺ ion. acs.org This precise measurement was instrumental in corroborating the structural information obtained from Nuclear Magnetic Resonance (NMR) studies and confirming the presence of three sulfate groups and three sodium atoms in the molecule.

HRESIMS Data for this compound
ParameterValue
Molecular FormulaC₃₂H₅₁O₁₃S₃Na₃
Observed Ion[M - 3Na + 4H]⁺
Measured m/z797.2019

Fourier Transform Mass Spectrometry (FT-MS/MS) for Sulfate Moiety Confirmation

While detailed Fourier Transform Mass Spectrometry (FT-MS/MS) data for this compound is not extensively published, the principles of this technique are fundamental for the structural confirmation of sulfated natural products. FT-MS provides exceptionally high resolution and mass accuracy, which is crucial for unambiguous molecular formula determination. nih.gov When coupled with tandem mass spectrometry (MS/MS), it becomes a powerful tool for identifying specific structural motifs, such as sulfate esters.

For a compound like this compound, FT-MS/MS analysis would be employed to confirm the presence and number of sulfate groups. In this technique, the parent ion of the molecule is isolated and then fragmented by collision-induced dissociation (CID). Sulfated molecules exhibit a characteristic fragmentation pattern, typically involving the neutral loss of SO₃ (80 Da). nih.gov The observation of consecutive losses of 80 Da from the parent ion would provide definitive evidence for the presence of multiple sulfate moieties.

The high-resolution capabilities of FT-MS allow for the precise mass measurement of both the precursor and fragment ions, which helps to distinguish the loss of a sulfate group from other potential isobaric modifications, such as phosphorylation. nih.gov This analytical method is a standard approach for the characterization of sulfated steroids and other sulfated metabolites. nih.govfrontiersin.org

Molecular Modeling in Structural Assignments

In the initial structural elucidation of this compound, the primary analytical techniques employed were extensive 1D and 2D NMR studies and HRESIMS. acs.orgnih.gov The data from these methods provided the necessary information to determine the compound's planar structure and relative stereochemistry. Based on the available scientific literature, molecular modeling was not reported as a primary tool used in the original assignment of this compound's structure.

Structural Confirmation by Comparison with Related Sulfated Sterols

The structural confirmation of this compound was significantly aided by comparing its spectral data with those of co-isolated and known sulfated sterols. acs.org This comparative analysis is a common and effective strategy in natural product chemistry to identify conserved structural features and highlight unique aspects of a new compound.

This compound was isolated from the Philippine sponge Spheciospongia sp. alongside two other new sterol sulfates, Spheciosterol sulfate A and Spheciosterol sulfate B, as well as the known compound, Topsentiasterol sulfate E. acs.org

A key finding from the comparison of their NMR data was that this compound possesses the same steroid nucleus as Spheciosterol sulfates A and B. acs.org This indicated a shared biosynthetic origin for the core of these molecules. However, the side chain of this compound was found to be unique and had not been previously reported from any natural source. acs.org This novel side chain is a distinguishing feature of the molecule.

Biosynthesis of Spheciosterol Sulfate C

Proposed Biogenetic Pathways for Sterol Side Chains

The biosynthesis of the unusual side chains found in spheciosterol sulfates, including Spheciosterol Sulfate (B86663) C, is believed to involve a series of enzymatic modifications of a sterol precursor. dntb.gov.ua Research points towards a pathway that diverges from the typical sterol biosynthesis seen in many other organisms, highlighting the unique biochemical capabilities of marine sponges like Spheciospongia sp. dntb.gov.uaacs.org

A central feature in the formation of the spheciosterol side chain is the addition of methyl groups, a process known as alkylation. The principal biological methyl donor for these reactions is S-Adenosylmethionine (SAM or AdoMet). dntb.gov.uarsc.orgresearchgate.net This ubiquitous cosubstrate is essential for the enzymatic transfer of methyl groups to a wide variety of substrates, including nucleic acids, proteins, and small molecules like sterols. rsc.orgnih.govresearchgate.net In the proposed biosynthesis of spheciosterols, methyltransferase enzymes utilize SAM to add methyl groups to the sterol side chain, initiating the cascade of reactions that lead to the final complex structures. dntb.gov.uaacs.org The electrophilic methyl group from SAM is added to double bonds within the side chain, leading to the formation of carbocation intermediates that can undergo further rearrangements. dntb.gov.ua

Unlike the common sterol biosynthetic pathways in animals and fungi that proceed via lanosterol (B1674476), or the plant pathway via cycloartenol, the biosynthesis of spheciosterols is proposed to originate from parkeol (B1252197). dntb.gov.uanih.gov Parkeol is the Δ⁹(¹¹) isomer of lanosterol and serves as a key intermediate. dntb.gov.uanih.gov This hypothesis is supported by the fact that the Δ⁹(¹¹)-14α-methyl substitution pattern observed in the spheciosterol nucleus is known to be biosynthesized directly from parkeol in other marine invertebrates, such as holothurians. dntb.gov.ua It is considered likely that sponges employ this same pathway. dntb.gov.ua The initial precursor, 2,3-oxidosqualene (B107256), is cyclized by the enzyme parkeol synthase to form parkeol, which then enters the pathway for side chain modification. nih.govmdpi.com

The construction of the specific side chain of Spheciosterol Sulfate C involves a series of proposed methylation, rearrangement, and elimination reactions. The pathway illustrates a remarkable example of how enzymatic control can generate significant molecular diversity from a common precursor.

The proposed biosynthetic pathway for the side chains of spheciosterol sulfates A, B, and C begins with the parkeol side chain. dntb.gov.ua One proposed route involves the addition of a methyl group from SAM to C-24, followed by the loss of a proton to create a double bond between C-25 and C-26. dntb.gov.ua Subsequent methylations at C-26, also mediated by SAM, and further proton loss can re-form the 25,26-double bond, leading to the side chain found in this compound. dntb.gov.ua This sequence of methylation followed by proton elimination is a common strategy in the biosynthesis of complex sterol side chains. acs.org

Wagner-Meerwein rearrangements, which are a class of carbocation 1,2-rearrangements, are crucial in the proposed biosynthesis of the spheciosterol side chains. dntb.gov.uanih.govmdpi.com These shifts involve the migration of a hydrogen, alkyl, or aryl group from one carbon atom to an adjacent electron-deficient carbon center. nih.govmdpi.com

In the context of spheciosterol biosynthesis, after an initial methylation of the 24,25-double bond by SAM, a Wagner-Meerwein 1,2-hydride shift is proposed to occur. dntb.gov.ua This rearrangement generates a 24,28-double bond, creating a key intermediate. dntb.gov.ua From this intermediate, further methylation at C-28 and another Wagner-Meerwein 1,2-hydride shift can form the 25,26-double bond present in the side chain of Spheciosterol Sulfate B. dntb.gov.ua While multiple pathways are plausible, these rearrangements provide a chemically sound explanation for the formation of the diverse and unusual side chains observed in the spheciosterol family of compounds. dntb.gov.ua

Table 1: Proposed Biosynthetic Steps for Spheciosterol Side Chains

StepPrecursor Side ChainReactionKey Reagent/EnzymeIntermediate/Product Side ChainAssociated Product
1 Parkeol Side Chain (Δ²⁴)Methylation at C-24SAM / MethyltransferaseC-25 Carbocation-
2a C-25 CarbocationProton Loss-Δ²⁵ Double BondSide chain of Spheciosterol C (proposed)
2b C-25 Carbocation1,2-Hydride Shift-C-24 Carbocation, Δ²⁸ Double BondIntermediate for Spheciosterol A & B
3 Intermediate from 2bMethylation at C-28SAM / MethyltransferaseC-25 CarbocationIntermediate for Spheciosterol A & B
4a Intermediate from 3Proton Loss & Isomerization-Δ²⁴(²⁸) Double BondSide chain of Spheciosterol A
4b Intermediate from 31,2-Hydride Shift-Δ²⁵ Double BondSide chain of Spheciosterol B

This table is a simplified representation of the complex proposed pathways described in the literature. dntb.gov.ua

Specific Pathways for Double Bond Formation in the Side Chain

Enzymatic Machinery Involved in Sulfation

The final step in the biosynthesis of this compound is the sulfation of the sterol nucleus. This biochemical modification is a widespread phenomenon in marine organisms and is known to be catalyzed by a family of enzymes called sulfotransferases (SULTs). bioscientifica.comup.pt These enzymes are responsible for transferring a sulfonate group (SO₃⁻) from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl group on the substrate molecule. bioscientifica.comup.pt

In the case of spheciosterols, sulfation occurs at multiple hydroxyl groups on the sterol's A-ring. dntb.gov.ua While the specific sulfotransferases from Spheciospongia sp. that catalyze the sulfation of spheciosterol have not been isolated and characterized, it is well-established that marine sponges possess the enzymatic machinery for such reactions. SULT activity has been reported in several marine species, and these enzymes are typically cytosolic. bioscientifica.com The presence of multiple sulfate esters on the spheciosterol molecule suggests the action of one or more efficient sulfotransferases that can act on the polyhydroxylated sterol core. dntb.gov.uaup.pt The sulfation process dramatically increases the polarity of the sterol and is crucial for its biological activity.

Table 2: Key Components in the Sulfation of Spheciosterols

ComponentTypeFunction
SpheciosterolSubstrateThe polyhydroxylated sterol that undergoes sulfation.
Sulfotransferase (SULT)EnzymeCatalyzes the transfer of the sulfonate group. bioscientifica.com
3'-phosphoadenosine-5'-phosphosulfate (PAPS)Co-substrate/DonorThe universal donor of the sulfonate group. bioscientifica.com
This compoundProductThe final sulfated natural product.

Comparative Biosynthetic Analyses with Other Marine Sterols

The biosynthesis of this compound displays notable differences when compared to other well-known marine sterols, particularly in its choice of precursor and the intricate modifications of its side chain. These differences underscore the evolutionary divergence of sterol biosynthetic pathways in marine invertebrates.

A key distinguishing feature in the biosynthesis of this compound and related compounds is the proposed utilization of parkeol as the initial tetracyclic precursor. nih.govmdpi.com Parkeol is an isomer of lanosterol, the common precursor in the biosynthesis of cholesterol in animals and ergosterol (B1671047) in fungi. acs.orgnih.gov In contrast, photosynthetic organisms like plants and algae typically use cycloartenol. acs.orgnih.govnih.gov The proposed use of parkeol in sponges suggests a biosynthetic pathway that diverges early from the canonical pathways observed in other eukaryotes. nih.gov In some holothurians (sea cucumbers), the characteristic Δ⁹⁽¹¹⁾-14α-methyl pattern, also present in spheciosterol, is biosynthesized directly from parkeol, lending support to the hypothesis that sponges may employ a similar pathway. nih.gov

The formation of the complex side chain of this compound is thought to proceed through a series of methylation reactions catalyzed by S-adenosylmethionine (SAM)-dependent methyltransferases. nih.govmdpi.com This is a common strategy in the biosynthesis of diverse sterol side chains in marine organisms. mdpi.comnih.gov However, the specific sequence and regioselectivity of these methylations are what lead to the unique structure of this compound.

For instance, the biosynthesis of the side chain of this compound is hypothesized to involve multiple methylations at C-26 and a final methylation at C-25. nih.gov This contrasts with the biosynthesis of other marine sterols like gorgosterol, which features a unique cyclopropane (B1198618) ring in its side chain. The formation of this cyclopropane is thought to involve the methylation of a Δ²² double bond, a mechanism distinct from the series of methylations leading to the spheciosterol side chain. pnas.org

The ability of sponges to produce a vast array of unusual sterols is partly attributed to the promiscuity and diversity of their sterol methyltransferases (SMTs). earthdoc.orgbiorxiv.orgearthdoc.org It is hypothesized that some sponge SMTs are capable of performing multiple methylations, which could explain the formation of highly alkylated side chains like that of this compound. earthdoc.orgearthdoc.org This capability for extensive side-chain modification appears to be a hallmark of sponge sterol biosynthesis, setting it apart from the more constrained biosynthetic pathways in many other marine organisms that often rely on dietary sterols. nih.goviupac.org

The table below provides a comparative overview of the key biosynthetic features of this compound and other representative marine sterols.

Table 1: Comparative Biosynthesis of Marine Sterols

Feature This compound Gorgosterol Cholesterol (in Sponges)
Primary Precursor Parkeol (proposed) nih.govmdpi.com Dinosterol (proposed precursor) pnas.org Lanosterol pnas.orgoup.com
Key Side Chain Modification Multiple SAM-dependent methylations at C-26 and C-25 nih.gov SAM-dependent methylation and cyclopropanation pnas.org Generally unmodified or obtained through diet nih.govoup.com
Enzymes Involved Parkeol synthase (hypothesized), multiple promiscuous S-adenosylmethionine (SAM) methyltransferases nih.govearthdoc.org S-adenosylmethionine (SAM) methyltransferases, specific cyclopropane-forming enzyme pnas.org Lanosterol synthase, enzymes for demethylation and reduction oup.com
Organism Marine sponges (e.g., Spheciospongia sp.) nih.gov Dinoflagellate symbionts of corals and other invertebrates pnas.org Marine sponges, other animals nih.govoup.com

The following table details the proposed biosynthetic steps for the side chain of this compound.

Table 2: Proposed Biosynthetic Pathway for the Side Chain of this compound

Step Reaction Intermediate/Product Notes
1 Addition of a methyl group from SAM to C-24 of the parkeol side chain. Formation of a 25,26-double bond. This initiates the side chain modification. nih.gov
2 Two successive methylations at C-26 by SAM. Reformation of the 25,26-double bond after each methylation. This builds up the ethyl group at C-26. nih.gov
3 Methylation at C-25 by SAM. Generation of the final 26,28-double bond. This completes the characteristic side chain of this compound. nih.gov

Mechanisms of Biological Action: Molecular and Cellular Pathways

Inhibition of Protein Kinase C Zeta (PKCζ) Signaling

PKCζ is an atypical member of the Protein Kinase C (PKC) family of serine/threonine kinases. nih.govacs.org These enzymes are crucial for regulating a multitude of cellular functions, including gene expression, cell proliferation, apoptosis, and cell migration. nih.govacs.orgscienggj.org

Research has definitively identified PKCζ as a direct molecular target of Spheciosterol sulfate (B86663) C. nih.govacs.org In enzymatic assays, Spheciosterol sulfate C proved to be a potent inhibitor of PKCζ, demonstrating an IC50 value of 0.11 μM. nih.govacs.orgbioscientifica.comnih.gov This indicates a high level of potency in blocking the enzyme's activity.

The identification of this compound as a PKCζ inhibitor originated from screening crude extracts of marine invertebrates for bioactivity. nih.govacs.org Subsequent isolation and characterization of compounds from a Philippine specimen of Spheciospongia sp. led to the discovery of three novel sterol sulfates, designated Spheciosterol sulfates A, B, and C, alongside the known topsentiasterol sulfate E. nih.govacs.org Comparative analysis revealed that the specific structure of the side chain on the sterol is crucial for its inhibitory activity against PKCζ, with this compound being approximately 10-fold more active than Spheciosterol sulfate A and topsentiasterol sulfate E. nih.govacs.org

Table 1: Inhibitory Concentration (IC50) of Spheciosterol Sulfates Against PKCζ This table details the concentration at which each compound inhibits 50% of PKCζ activity.

CompoundIC50 (μM)Reference
This compound0.11 nih.govacs.orgbioscientifica.com
Spheciosterol sulfate B0.53 nih.govacs.orgbioscientifica.com
Topsentiasterol sulfate E1.21 nih.govacs.orgbioscientifica.com
Spheciosterol sulfate A1.59 nih.govacs.orgbioscientifica.com

The inhibition of PKCζ by this compound disrupts the downstream signaling cascades that this kinase regulates. PKCζ is involved in pathways that control fundamental cellular activities such as cell survival, differentiation, and glucose metabolism. nih.govacs.org By blocking PKCζ, this compound can interfere with these processes. For instance, activated PKCζ can induce cell proliferation by activating other transcription factors. scienggj.org Furthermore, studies on other cellular systems have shown that PKCζ is critically required for the activation of the β2 integrin Mac-1 in neutrophils, a process essential for neutrophil adhesion and migration. plos.org Therefore, inhibition of PKCζ by compounds like this compound would be expected to disrupt such adhesive functions.

Modulation of Nuclear Factor-kappa B (NF-κB) Activation

NF-κB is a protein complex that acts as a transcription factor, playing a central role in regulating immune and inflammatory responses, cell survival, and proliferation. scienggj.orgnih.gov There are two primary pathways for NF-κB activation: the canonical and non-canonical pathways, both of which result in the translocation of NF-κB dimers to the nucleus to activate gene transcription. nih.govresearchgate.net

In addition to its effects on PKCζ, this compound has been shown to inhibit the activation of NF-κB. nih.govacs.org In a cell-based assay using primary human chondrocytes stimulated with interleukin-1β (IL-1β), this compound and its related compounds were found to inhibit NF-κB activation with EC50 values in the range of 12–64 μM. nih.govacs.org This demonstrates that the compound can interfere with the NF-κB signaling pathway in a cellular context, albeit with lower potency than its direct inhibition of the PKCζ enzyme. nih.govacs.org

Table 2: Effective Concentration (EC50) for NF-κB Inhibition This table shows the concentration range at which this compound and related compounds inhibit 50% of NF-κB activation in a cell-based assay.

Compound GroupAssay TypeEC50 (μM)Reference
Spheciosterol sulfates A-C and Topsentiasterol sulfate ECell-based NF-κB activation12 - 64 nih.govacs.org

A significant aspect of this compound's mechanism of action is the interplay between its inhibition of PKCζ and the resulting modulation of NF-κB. nih.govacs.org The atypical PKCζ isoform is a known upstream activator in the NF-κB signaling cascade. embopress.org Specifically, PKCζ can directly phosphorylate the RelA/p65 subunit of the NF-κB complex at serine 311. frontiersin.org This phosphorylation event is crucial for enhancing the transcriptional activity of NF-κB, in part by facilitating the recruitment of coactivators like p300/CBP. frontiersin.orgcsic.es

Given this relationship, the inhibition of NF-κB by this compound is likely a downstream consequence of its primary, more potent inhibition of PKCζ. nih.govacs.org By blocking PKCζ activity, this compound prevents the necessary phosphorylation of the p65 subunit, thereby suppressing the full activation of the NF-κB pathway. embopress.orgfrontiersin.org However, it is important to note that the signaling networks are complex and can be context-dependent. For example, in a study involving soluble CD40 ligand (sCD40L) in neutrophils, the resulting NF-κB activation was found to be independent of PKCζ, highlighting that alternative pathways can exist in different cell types or under different stimuli. plos.org

Investigation of Other Potential Biological Targets

Current research on this compound has predominantly centered on its role as an inhibitor of PKCζ and a modulator of NF-κB activation. nih.govacs.orgscienggj.org While this specific compound has been characterized primarily through these pathways, the broader class of trisulfated sterols from marine sources is known for a wide array of biological activities. researchgate.netmdpi.com Related compounds have demonstrated antibacterial, antifungal, and antiviral properties. researchgate.netmdpi.com However, specific studies identifying other direct molecular targets for this compound are not extensively documented in the available scientific literature.

Structure Activity Relationship Sar Studies of Spheciosterol Sulfate C

Impact of Side Chain Variations on Biological Potency

The side chain of spheciosterol sulfate (B86663) C plays a pivotal role in its biological efficacy, particularly as an inhibitor of protein kinase Cζ (PKCζ), an enzyme implicated in various cellular processes and diseases. nih.govbioscientifica.com

Comparison with Spheciosterol Sulfate A and Topsentiasterol Sulfate E Activity Profiles

Spheciosterol sulfate C, along with spheciosterol sulfates A and B, and the known topsentiasterol sulfate E, were all isolated from the same sponge, Spheciospongia sp.. nih.gov Comparative studies of these compounds have revealed significant differences in their inhibitory activity against PKCζ, primarily attributable to variations in their side chains. nih.govbioscientifica.com

This compound exhibits markedly higher potency against PKCζ, with an IC₅₀ value of 0.11 μM. In contrast, spheciosterol sulfate A and topsentiasterol sulfate E show significantly lower activity, with IC₅₀ values of 1.59 μM and 1.21 μM, respectively. nih.govacs.org This demonstrates that subtle changes in the side chain structure can lead to a more than 10-fold difference in inhibitory activity. nih.gov

Comparative SAR Analysis with Other Marine Sulfated Steroids

Analogues with Diverse Side Chains and Sulfation Patterns

The potency and selectivity of sulfated steroids are highly dependent on the number and position of sulfate groups, as well as the structure of the side chain attached at position C-17. Research into a variety of marine-derived and synthetic sulfated steroids has established several key SAR principles that are applicable to this compound.

The location and configuration of sulfate groups on the steroid's A and B rings are often critical for biological activity. researchgate.netbioscientifica.com For instance, studies on synthetic polyhydroxylated sulfated steroids revealed that their acetylcholinesterase inhibitory activity was dependent not only on where the sulfate groups were placed but also on their stereochemical configuration. researchgate.net Similarly, the antimicrobial activity of certain carboxylated sterol 3β-sulfates was shown to be dependent on the presence of the 3β-sulfate group; the corresponding 3β-hydroxy sterols were inactive. up.pt This highlights the essential role of the negatively charged sulfate moiety in mediating biological interactions.

The side chain also plays a pivotal role. Modifications to the length and functionality of the side chain can dramatically alter a compound's activity. For some protein targets, such as oxysterol-binding proteins, modifications to the sterol side chain length are not well tolerated. nih.gov In contrast, for other activities, the side chain is a key determinant of potency. An analogue found in the same sponge genus as the source of Spheciosterol, Topsentiasterol sulphate E, inhibits Protein Kinase C zeta (PKCζ) with an IC₅₀ value of 1.21 µM. nih.gov This activity demonstrates that variations in the side chain among related marine sterols can maintain or modulate specific enzyme inhibition.

Furthermore, studies on other steroidal compounds have shown that introducing a hydrophobic substituent can induce powerful inhibition of enzymes like steroid sulfatase. acs.org However, a long, flexible side chain might prevent the molecule from fitting properly into an enzyme's catalytic site, thereby reducing its inhibitory capacity. acs.org These findings suggest a delicate balance between side chain length, flexibility, and hydrophobicity is required for optimal activity.

Table 1: Biological Activity of Selected Sulfated Steroid Analogues
CompoundKey Structural FeaturesBiological Target/ActivityReported Potency (IC₅₀/EC₅₀)Source(s)
Topsentiasterol sulphate ESulfated sterolPKCζ Inhibition1.21 µM nih.gov
Topsentiasterol sulphate ESulfated sterolNF-κB Activation Inhibition12 µM nih.gov
2β,3α-dihydroxy-5α-cholestan-6-one disulfateDisulfated steroidAcetylcholinesterase InhibitionComparable to trisulfated analogue below researchgate.net
2β,3α,6β-trihydroxy-5α-cholestan-6-one trisulfateTrisulfated steroidAcetylcholinesterase Inhibition15.48 µM researchgate.net

Insights from Halistanol (B14433394) Sulfates and Fibrosterol Sulfates

Further SAR insights can be gleaned from studying structurally related marine natural products, such as the halistanol sulfates and fibrosterol sulfates. These compounds share the core feature of being sulfated sterols and their activities provide valuable clues about the structural requirements for the biological effects observed with this compound.

Halistanol Sulfates: Halistanol sulfates are a group of polysulfated steroids isolated from marine sponges. capes.gov.br Halistanol trisulfate and its analogues have demonstrated inhibitory activity against several enzymes. nih.govbioscientifica.com For example, halistanol sulfate and two related analogues, halistanol sulfates I and J, were found to inhibit sirtuins (SIRT1, SIRT2, and SIRT3) with IC₅₀ values in the micromolar range. nih.gov X-ray crystallography studies of halistanol sulfate in a complex with SIRT3 revealed that the compound binds to an "exosite," a location outside the enzyme's active site. nih.gov This is a significant mechanistic insight, suggesting that some sulfated sterols may act as allosteric inhibitors, modulating enzyme function without competing with the natural substrate at the catalytic site. This mode of action could potentially apply to this compound and its interaction with targets like PKCζ.

Fibrosterol Sulfates: Fibrosterol sulfates A and B represent a rare class of sulfated sterol dimers, also isolated from a marine sponge. nih.govmdpi.com These unique molecules are potent inhibitors of PKCζ, the same enzyme target inhibited by this compound analogues like Topsentiasterol sulphate E. nih.gov Fibrosterol sulfate B is a particularly strong inhibitor, with a reported IC₅₀ value of 5.6 µM against PKCζ. nih.gov The fact that these dimeric structures inhibit PKCζ suggests that a specific spatial presentation of two sulfated sterol units may be a highly effective strategy for targeting this enzyme. This insight could guide the design of novel, non-natural dimeric inhibitors with enhanced potency and selectivity.

Table 2: Biological Activity of Halistanol and Fibrosterol Sulfates
CompoundCompound ClassBiological TargetReported Potency (IC₅₀)Source(s)
Halistanol SulfatePolysulfated SteroidSIRT145.9 µM nih.gov
Halistanol SulfatePolysulfated SteroidSIRT218.9 µM nih.gov
Halistanol SulfatePolysulfated SteroidSIRT321.8 µM nih.gov
Fibrosterol Sulfate ASulfated Sterol DimerPKCζ16.4 µM nih.gov
Fibrosterol Sulfate BSulfated Sterol DimerPKCζ5.6 µM nih.gov

Synthetic Approaches and Analog Design

Strategies for the Chemical Synthesis of Sulfated Steroids

The chemical synthesis of sulfated steroids presents unique challenges, primarily due to the polar and often sensitive nature of the sulfate (B86663) group. bham.ac.uk The introduction of one or more sulfate groups can render the molecule poorly soluble in common organic solvents, complicating both the reaction and purification processes. bham.ac.ukrsc.org Consequently, sulfation is often performed as the final step in a synthetic sequence. bham.ac.uk

Several reagents and methods have been developed for the sulfation of hydroxyl groups in steroid scaffolds. Common sulfating agents include sulfur trioxide complexes, such as pyridine-sulfur trioxide (Py·SO3) and trimethylamine-sulfur trioxide (Me3N·SO3). bham.ac.ukrsc.orgresearchgate.net These reagents are typically used in excess to drive the reaction to completion. bham.ac.uk However, challenges with these methods include the need for stoichiometric excess of the reagent and difficulties in purification. bham.ac.uk

A significant advancement in steroid sulfation is the use of tributylsulfoammonium betaine (B1666868) (TBSAB). nih.govfrontiersin.org This reagent offers a convenient and chemoselective method for the conversion of alcohol and phenol (B47542) moieties to their corresponding organosulfates. nih.govfrontiersin.org A key advantage of the TBSAB method is the ability to isolate the sulfated steroid as its biologically relevant sodium salt on a millimolar scale without requiring ion-exchange chromatography. nih.govfrontiersin.org This strategy has been successfully applied to various steroids, including estrone, estradiol, cortisol, and pregnenolone, demonstrating its broad applicability. nih.govfrontiersin.org

Other approaches include the use of a protected sulfate group, which is later deprotected, or a sulfitylation-oxidation protocol. rsc.orgresearchgate.netfrontiersin.org The latter involves the formation of a sulfite (B76179) ester, followed by oxidation to the sulfate ester and subsequent cleavage to the sodium salt. rsc.org While effective, these multi-step procedures can be limiting due to the additional reaction and purification steps required. rsc.orgresearchgate.net

The table below summarizes common strategies for the chemical synthesis of sulfated steroids.

Sulfation StrategyReagent(s)Key FeaturesReferences
Sulfur Trioxide Complexes Pyridine-sulfur trioxide (Py·SO3), Trimethylamine-sulfur trioxide (Me3N·SO3)Commonly used, often requires excess reagent, purification can be challenging. bham.ac.ukrsc.orgresearchgate.net
Tributylsulfoammonium Betaine (TBSAB) Tributylsulfoammonium betaineChemoselective, allows for isolation of sodium salts without ion-exchange chromatography. nih.govfrontiersin.org
Protected Sulfate Group Protected sulfate esters (e.g., isobutyl)Involves protection and subsequent deprotection steps. researchgate.netfrontiersin.org
Sulfitylation-Oxidation Sulfitylating agent followed by an oxidantMulti-step process involving formation and oxidation of a sulfite ester. rsc.org

Rational Design of Spheciosterol Sulfate C Analogues for SAR Studies

The design and synthesis of analogues of this compound are essential for understanding the relationship between its structure and its inhibitory activity against protein kinase C zeta (PKCζ). acs.orgbioscientifica.com By systematically modifying different parts of the molecule, researchers can probe the importance of specific functional groups and stereochemical features. conicet.gov.arnih.gov

Targeted Modifications of the Side Chain

The side chain of this compound and related marine-derived sulfated steroids is a key area for targeted modifications in SAR studies. mdpi-res.comnih.gov The structural diversity observed in the side chains of naturally occurring analogues, such as those with chloro- and iodo-substitutions, suggests that this region can be altered to modulate biological activity. mdpi-res.com

Alterations in Sulfation Positions and Stereochemistry

The number and position of sulfate groups, as well as their stereochemistry, are critical determinants of the biological activity of sulfated steroids. researchgate.netconicet.gov.arresearchgate.net SAR studies have indicated that the degree of sulfation can significantly impact the antiviral and cytotoxic potency of these compounds. conicet.gov.arresearchgate.net

The synthesis of analogues with varied sulfation patterns on the steroid nucleus is a key strategy for SAR studies. researchgate.netnih.gov For example, the synthesis of di- and trisulfated steroids with different configurations of the sulfate groups on rings A and B has been shown to influence their biological activities. conicet.gov.ar By preparing analogues with sulfate groups at different positions (e.g., C-2, C-3, C-6) and with varying stereochemistry (α or β), it is possible to map the structural requirements for potent and selective inhibition of PKCζ. conicet.gov.ar The synthesis of a 2β,3α-disulfated analogue from the corresponding dihydroxy steroid has been reported as part of these efforts. conicet.gov.ar

Enzyme-Based Synthetic Methods for Sulfated Oligosaccharides and Sterols

Enzymatic methods offer a powerful alternative to chemical synthesis for the regioselective sulfation of complex molecules like oligosaccharides and sterols. nih.govoup.comacs.org These methods utilize sulfotransferases (SULTs), enzymes that catalyze the transfer of a sulfonate group from a donor substrate, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to an acceptor molecule. nih.govoup.comfrontiersin.org

The use of SULTs can overcome some of the challenges associated with chemical sulfation, such as the need for protecting groups and the difficulty in achieving regioselectivity. acs.org Different isoforms of SULTs exhibit distinct substrate specificities, allowing for the targeted sulfation of specific hydroxyl groups on a steroid scaffold. nih.govnih.gov For example, studies on rat liver have identified multiple sulfotransferases with preferences for different types of steroids, including glucocorticoids, estrogens, and androgens. nih.govnih.gov

A key requirement for enzymatic sulfation is the availability of the expensive cofactor PAPS. oup.comacs.org To address this, methods for the in situ enzymatic synthesis and regeneration of PAPS have been developed, making the process more economically viable for large-scale synthesis. acs.org These regeneration systems often involve coupling the sulfotransferase reaction with other enzymes that can replenish the PAPS pool. acs.org

While much of the research on enzymatic sulfation has focused on steroid metabolism in mammals, the principles can be applied to the synthesis of marine-derived sulfated sterols like this compound. nih.govfrontiersin.orgnih.gov The identification and characterization of sulfotransferases from marine organisms could provide novel biocatalysts for the efficient and selective synthesis of these complex natural products and their analogues. nih.gov

The table below provides a summary of key enzymes involved in steroid sulfation.

EnzymeFunctionSubstrate ExamplesReferences
Sulfotransferases (SULTs) Catalyze the transfer of a sulfonate group from PAPS to a steroid hydroxyl group.Cortisol, Estradiol, Dehydroepiandrosterone nih.govfrontiersin.orgnih.gov
PAPS Synthase Synthesizes the sulfonate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS).ATP, Sulfate frontiersin.org
Steroid Sulfatase (STS) Reverses sulfation by hydrolyzing steroid sulfates back to the unconjugated steroid.DHEAS, Estrone sulfate frontiersin.org

Ecological Significance and Origin of Spheciosterol Sulfate C

Marine Sponge-Microbe Symbiotic Relationships

Marine sponges (phylum Porifera) are ancient, multicellular organisms that play a crucial role in marine ecosystems. wikipedia.org They are sessile filter-feeders, meaning they are stationary and obtain nutrients by filtering large volumes of seawater. wikipedia.org This lifestyle exposes them to a vast array of microorganisms, leading to complex symbiotic relationships. These relationships are fundamental to the sponge's survival and are a primary source of a diverse range of secondary metabolites.

Marine sponges are prolific producers of secondary metabolites, which are organic compounds not directly involved in the normal growth, development, or reproduction of the organism. kemdikbud.go.idresearchgate.net It is widely accepted that many of these compounds are not synthesized by the sponge itself, but rather by the diverse communities of microorganisms that inhabit the sponge's tissues, collectively known as the sponge microbiome. researchgate.netnih.gov These microbial symbionts can include bacteria, archaea, fungi, and microalgae. nih.govmdpi.com In some cases, the biomass of these symbiotic microbes can constitute up to 40% of the sponge's total biomass. researchgate.net

The production of secondary metabolites like Spheciosterol sulfate (B86663) C is often a result of this intricate host-symbiont interplay. nih.gov While it can be challenging to determine the exact origin of a specific compound, evidence often points towards the microbial symbionts. This is supported by the fact that many sponge-derived compounds are structurally similar to metabolites known to be produced by microorganisms. nih.gov The sponge provides a protected and nutrient-rich environment for the microbes, which in turn produce bioactive compounds that benefit the host. mdpi.com

The secondary metabolites produced within the sponge-microbe holobiont (the sponge and its associated microorganisms) serve critical ecological functions, primarily as a chemical defense mechanism. kemdikbud.go.idnih.gov Sponges are sessile and lack physical defenses, making them vulnerable to predation from marine animals like fish and turtles. biomolther.org To deter predators, sponges release these bioactive compounds, which can be toxic or unpalatable. kemdikbud.go.id

This chemical arsenal (B13267) also plays a vital role in inter-species competition for resources such as space on crowded seabeds. kemdikbud.go.idnih.gov By releasing allelopathic chemicals, sponges can inhibit the growth of or kill competing organisms like corals and other sessile invertebrates, allowing the sponge to secure its position. nih.govnih.gov Furthermore, these compounds can prevent fouling by other organisms and protect the sponge from infections by pathogenic microbes. kemdikbud.go.idnih.gov The production of these defensive compounds is a key strategy that has allowed sponges to thrive in diverse marine environments for millions of years. kemdikbud.go.idnih.gov

Biosynthetic Pathways within Marine Organisms

The biosynthesis of sterols in marine organisms is a complex process. In the case of Spheciosterol sulfate C, a sulfated sterol, its formation involves the action of sulfotransferases. nih.gov These enzymes catalyze the transfer of a sulfo group from a donor molecule to the sterol. nih.gov

A proposed biosynthetic pathway for the side chains of spheciosterol sulfates involves the methylation of the side chain of parkeol (B1252197) by S-adenosylmethionine (SAM), along with other modifications. nih.gov It is suggested that sponges may utilize a pathway where the Δ9(11)-14α-methyl substitution pattern is biosynthesized directly from parkeol, which is an isomer of lanosterol (B1674476). nih.gov

Geographical Distribution and Biodiversity Context

Sponges are found in marine environments worldwide, from the tropics to the polar regions. wikipedia.org The genus Petrosia, a known producer of a wide variety of secondary metabolites, is widely distributed in tropical and temperate waters. nih.gov

This compound, along with related compounds spheciosterol sulfates A and B, was isolated from the marine sponge Spheciospongia sp. researchgate.netbioscientifica.com This particular sponge was collected in Cagayan de Oro in the Philippines. researchgate.net The discovery of these unique sterols in this location highlights the chemical diversity that can be found within specific marine ecosystems. The Philippines is situated in a region of high marine biodiversity, which contributes to the discovery of novel natural products. nih.gov The presence of such compounds underscores the importance of exploring and conserving these rich marine environments as potential sources of new bioactive molecules. researchgate.net

Future Research Directions and Research Gaps

Elucidation of Comprehensive Biosynthetic Pathways within Spheciospongia sp.

A significant gap in our knowledge is the complete biosynthetic pathway of Spheciosterol sulfate (B86663) C within its host sponge, Spheciospongia sp. While the structural features of Spheciosterol sulfate C, particularly the Δ⁹⁽¹¹⁾-14α-methyl steroidal nucleus, suggest a likely biosynthetic origin from parkeol (B1252197), the precise enzymatic steps remain unelucidated. nih.govnih.gov Research in other marine organisms, such as sea cucumbers and other sponges, has indicated that parkeol, an isomer of lanosterol (B1674476), is a key intermediate in the formation of such unique sterol cores. mdpi.commdpi.comuliege.be It is hypothesized that the biosynthesis in Spheciospongia sp. likely involves a specialized oxidosqualene cyclase (OSC), specifically a parkeol synthase, that directs the cyclization of 2,3-oxidosqualene (B107256) to parkeol instead of lanosterol. mdpi.comwikipedia.org

Subsequent enzymatic modifications would then be required to produce the final structure of this compound. These steps are presumed to include:

A series of demethylations and isomerizations.

Hydroxylation at the C-4β position.

The crucial sulfation steps at the 2β, 3α, and 6α positions. The biosynthesis of sulfated lipids is mediated by sulfotransferases (SULTs) that transfer a sulfate group from a 3'-phosphoadenosine-5'-phosphosulfate (PAPS) donor. oup.com

Future research should focus on genome mining of Spheciospongia sp. and its associated microbial symbionts to identify the genes encoding the necessary OSCs, hydroxylases, and sulfotransferases. frontiersin.org A chemical biology approach, using inhibitors to block specific steps in the pathway, could also help to unravel the sequence of these biosynthetic events. uliege.befrontiersin.org

Advanced Structural Characterization using Emerging Analytical Techniques

The structure of this compound was initially determined using extensive 1D and 2D Nuclear Magnetic Resonance (NMR) studies and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). acs.orgnih.gov While these methods provided the foundational structural information, emerging analytical techniques could offer a more in-depth characterization.

Future research could benefit from the application of an integrated approach using orthogonal analytical methodologies. researchgate.net This could include:

Ion Mobility-Mass Spectrometry (IM-MS): This technique can provide information on the three-dimensional structure of the molecule in the gas phase, which could be valuable for distinguishing between closely related isomers. fda.govfda.gov

Cryogenic-NMR Spectroscopy: This could provide higher resolution and sensitivity, potentially revealing subtle structural details and long-range correlations that are not apparent with conventional NMR.

Advanced Liquid Chromatography-Mass Spectrometry (LC-MS) techniques: The use of novel stationary phases and coupling with high-resolution mass spectrometry can aid in the separation and identification of minor related sterols in the sponge extract, which could provide further clues about the biosynthetic pathway. nih.gov

Computational Chemistry: Quantum mechanical calculations of NMR chemical shifts and other spectroscopic parameters can be used to corroborate and refine the proposed structure.

These advanced techniques would not only confirm the structure of this compound with a higher degree of certainty but also facilitate the characterization of other novel, related compounds from Spheciospongia sp. researchgate.netbioscientifica.comresearchgate.net

In-depth Molecular Docking and Computational Studies for Receptor Interactions

This compound has been identified as a potent inhibitor of protein kinase Cζ (PKCζ) with an IC₅₀ value of 0.11 μM. up.ptacs.orgnih.gov However, the precise molecular interactions between this compound and the catalytic domain of PKCζ have not yet been elucidated. In-depth molecular docking and computational studies are crucial to understand the binding mode and the structure-activity relationship.

Future research should involve:

Molecular Docking Simulations: Docking this compound into the crystal structure of the PKCζ catalytic domain would provide a theoretical model of its binding orientation and identify key amino acid residues involved in the interaction. nih.gov Similar studies have been successfully employed for other marine sterols and their protein targets, such as theonellasterol with the farnesoid X receptor (FXR) and phallusiasterol A with the pregnane (B1235032) X receptor (PXR). gerli.comacs.orgudea.edu.comdpi.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to assess the stability of the predicted binding pose and to explore the conformational changes in both the ligand and the protein upon binding.

Quantitative Structure-Activity Relationship (QSAR) Studies: By synthesizing or isolating related sulfated sterols and testing their PKCζ inhibitory activity, QSAR models can be developed to understand the influence of different structural features, such as the number and position of sulfate groups and the nature of the side chain, on the biological activity. nih.gov

These computational approaches will be invaluable for the rational design of more potent and selective PKCζ inhibitors based on the this compound scaffold.

Development of Robust Synthetic Strategies for Complex Sulfated Sterols

The limited availability of this compound from its natural source necessitates the development of a robust and efficient total synthesis. The synthesis of such a complex, polysulfated sterol presents significant challenges, including the stereoselective construction of the steroidal core and the regioselective introduction of the three sulfate groups. acs.orgacs.orgresearchgate.netamazonaws.comdntb.gov.ua

Future research in this area should focus on:

Convergent Synthetic Routes: Developing a convergent strategy where the complex side chain and the steroidal nucleus are synthesized separately and then coupled would likely be more efficient than a linear approach.

Stereoselective Synthesis of the Steroid Core: The synthesis will require precise control over the multiple stereocenters of the Δ⁹⁽¹¹⁾-14α-methyl steroid nucleus.

Regioselective Sulfation: The introduction of three sulfate groups at specific hydroxyl positions (2β, 3α, and 6α) without affecting other potential sites is a major hurdle. This may require the use of advanced sulfating reagents and protecting group strategies. acs.orgdntb.gov.ua Recent advances in chemical sulfation methods, such as the use of sulfur trioxide amine/amide complexes or novel catalytic approaches, could be explored. fda.gov

Scalability: An ideal synthetic route would be scalable to produce sufficient quantities of this compound and its analogues for further biological evaluation. researchgate.net

The successful total synthesis of this compound would not only confirm its absolute stereochemistry but also provide access to a range of analogues for detailed structure-activity relationship studies.

Ecological Role and Biosynthetic Regulation within the Marine Microenvironment

The ecological role of this compound in the life of Spheciospongia sp. is currently unknown. Marine organisms often produce secondary metabolites as a chemical defense against predators, competitors, or fouling organisms. up.ptresearchgate.netmdpi.com The potent biological activity of this compound suggests it may play such a defensive role.

Key research questions to be addressed include:

Chemical Defense: Does this compound deter feeding by potential predators of the sponge? Antifeedant assays could be conducted to investigate this.

Antimicrobial/Antifouling Activity: Does this compound inhibit the growth of pathogenic microbes or prevent the settlement of fouling organisms on the sponge's surface? up.pt Other trisulfated sterols from sponges have shown antibacterial and antifungal activities. oup.combioscientifica.comnih.gov

Role of Symbiotic Microorganisms: Is this compound produced by the sponge itself, or by symbiotic microorganisms residing within the sponge tissue? The identification of biosynthetic genes from the sponge metagenome could help answer this question.

Furthermore, the regulation of sterol biosynthesis in Spheciospongia sp. is an important area for future investigation. In many eukaryotes, sterol biosynthesis is tightly regulated by complex feedback mechanisms to maintain membrane homeostasis. frontiersin.orgnih.govnih.govnih.gov Studies in other marine organisms suggest that sterol production can be influenced by environmental factors such as temperature and nutrient availability. nih.govnih.gov Research into the transcriptional regulation of the biosynthetic genes for this compound, potentially involving sterol regulatory element-binding proteins (SREBPs), could provide insights into how the production of this potent molecule is controlled. nih.govnih.govnih.gov

Exploration of Broader Biological Pathways and Mechanisms

The known biological activity of this compound is its inhibition of PKCζ and the subsequent downstream inhibition of NF-κB activation. up.ptacs.orgnih.gov While this is a significant finding, it is likely that this compound interacts with other biological pathways, and a deeper understanding of its mechanism of action is needed.

Future research should explore:

Broader Kinase Profiling: this compound should be screened against a wider panel of protein kinases to determine its selectivity for PKCζ.

Downstream Effects of PKCζ Inhibition: Beyond NF-κB, the inhibition of PKCζ can affect other cellular processes. dovepress.com For instance, PKCζ is involved in the regulation of cell polarity, and its inhibition could have implications for cell migration and invasion, which are relevant to cancer.

Other Biological Activities: Given that other trisulfated marine sterols exhibit a range of biological activities, including antibacterial, antifungal, antiviral, and antitumor effects, this compound should be tested in a broader array of bioassays. up.ptnih.gov For example, halistanol (B14433394) trisulfate has shown antibacterial activity by disrupting the cell membrane of Staphylococcus aureus. oup.com

Elucidation of the NF-κB Inhibition Mechanism: A more detailed investigation into how this compound's inhibition of PKCζ leads to the suppression of NF-κB is warranted. This could involve examining the phosphorylation status of specific components of the NF-κB signaling cascade. dovepress.com

A comprehensive exploration of the biological activities and mechanisms of action of this compound will be crucial for assessing its full therapeutic potential.

Q & A

Q. What spectroscopic and analytical methods are critical for determining the structural configuration of Spheciosterol sulfate C?

The structural elucidation of this compound relies on 1D- and 2D-NMR spectroscopy (e.g., NOESY for stereochemical assignments) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) . For instance, the Δ9(11)-4β-hydroxy-14α-methyl-2β,3α,6α-trisulfated steroid nucleus and side-chain variations were confirmed by comparing NMR data with known analogs like topsentiasterol sulfates and Sch 575867 . HRESIMS analysis (e.g., [M3Na−Na]− ion peaks) is essential for determining molecular formulas and sulfation patterns .

Q. What standardized assays are used to evaluate this compound’s inhibition of protein kinase C ζ (PKCζ)?

In vitro kinase activity assays are typically employed, measuring IC50 values via fluorescence-based or radiometric methods. For example, Spheciosterol sulfates A–C showed PKCζ inhibition with IC50 values ranging from 0.11 to 1.59 μM, validated using recombinant PKCζ enzymes and substrate phosphorylation assays . Cell-based NF-κB luciferase reporter assays (EC50: 12–64 μM) further confirm downstream pathway effects .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between in vitro and cellular activity data for this compound?

Contradictions between IC50 (enzyme-level inhibition) and EC50 (cellular activity) values may arise from compound permeability, metabolic stability, or off-target effects . Methodological adjustments include:

  • Using membrane permeability enhancers (e.g., DMSO carriers) .
  • Conducting time-course experiments to assess metabolic degradation .
  • Employing phosphoproteomic profiling to identify off-target kinase interactions .

Q. What strategies are effective for designing synthetic analogs of this compound with enhanced selectivity?

Focus on side-chain modifications and sulfation pattern variations , guided by comparative NMR data of natural analogs. For example:

  • Replacing the Δ9(11) double bond with halogenated moieties (e.g., chlorotopsentiasterol sulfate D) to alter steric interactions .
  • Introducing polar groups (e.g., hydroxyls) in the side chain to improve solubility and target binding .
  • Utilizing molecular docking simulations with PKCζ’s catalytic domain to prioritize synthetic targets .

Q. What experimental design considerations are critical for in vivo studies of this compound’s therapeutic potential?

Key factors include:

  • Dose optimization : Start with pharmacokinetic studies to determine bioavailability and tissue distribution .
  • Model selection : Use obesity or osteoarthritis animal models (e.g., high-fat diet-induced mice, collagenase-induced osteoarthritis) to align with PKCζ’s disease relevance .
  • Endpoint validation : Combine histological analysis (e.g., cartilage degradation in osteoarthritis) with biomarker quantification (e.g., NF-κB pathway cytokines) .

Q. How can researchers validate PKCζ as the primary target of this compound in complex biological systems?

Employ genetic and pharmacological validation :

  • PKCζ knockout/knockdown models : Assess loss of compound efficacy in cellular assays .
  • Competitive binding assays : Use labeled ATP analogs to test direct kinase binding .
  • Rescue experiments : Reintroduce wild-type or mutant PKCζ in null systems to confirm target dependency .

Methodological and Analytical Questions

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

Use non-linear regression models (e.g., log[inhibitor] vs. response curves) to calculate IC50/EC50 values. For multi-experiment datasets, apply mixed-effects models to account for biological and technical variability . Report confidence intervals and p-values for reproducibility .

Q. How should researchers address potential artifacts in sulfated sterol isolation from marine sponges?

  • Contaminant screening : Use LC-MS/MS to detect co-isolated compounds (e.g., polysulfated steroids with similar NMR profiles) .
  • Ion suppression testing : Validate HRESIMS signals with alternative ionization methods (e.g., MALDI-TOF) .
  • Bioactivity-guided fractionation : Isolate active fractions via iterative column chromatography and confirm purity via HPLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.